(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
Description
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic tetrahydroquinoline derivative characterized by:
- A cyclopropylmethyl group substituent on the nitrogen atom of the tetrahydroquinoline core.
- A 2-oxo group in the dihydroquinoline ring system.
- An oxy-acetic acid moiety at the 6-position of the aromatic ring.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H17NO4/c17-14-6-3-11-7-12(20-9-15(18)19)4-5-13(11)16(14)8-10-1-2-10/h4-5,7,10H,1-3,6,8-9H2,(H,18,19) |
InChI Key |
LCDIGOSCKNABIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Enaminones
The tetrahydroquinoline backbone is often synthesized via acid-catalyzed cyclization of enaminones. A method described in Search Result employs acyl Meldrum’s acids for efficient cyclization without intermediate isolation. For example:
Biomimetic Asymmetric Reduction
Search Result outlines a one-pot cascade reaction for enantioselective tetrahydroquinoline synthesis:
-
Steps :
-
Acid-catalyzed cyclization of 2-aminochalcones to quinoline intermediates.
-
Ruthenium-catalyzed asymmetric hydrogenation using phenanthridine as a NAD(P)H mimic.
-
Introduction of Cyclopropylmethyl Group
N-Alkylation of Tetrahydroquinoline
The cyclopropylmethyl moiety is introduced via alkylation of the tetrahydroquinoline nitrogen. Search Result details optimized conditions:
Reductive Amination
An alternative approach involves reductive amination of ketone intermediates:
-
Procedure :
-
Condensation of tetrahydroquinolin-2-one with cyclopropylmethylamine.
-
Reduction using NaBH₃CN in methanol.
-
Functionalization with Acetic Acid Moiety
Etherification at C6 Position
The acetic acid side chain is introduced via nucleophilic aromatic substitution (SNAr) at the quinoline C6 position:
Direct Coupling with Bromoacetic Acid
Mitsunobu Reaction
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Solvent : Tetrahydrofuran (THF).
Integrated Synthetic Routes
Three-Step Protocol (Patent EP4269392A1)
-
Step 1 : Cyclization of 4-methoxyphenyl enaminone to form 6-hydroxy-tetrahydroquinolin-2-one (yield: 88%).
-
Step 2 : N-Alkylation with cyclopropylmethyl bromide (yield: 79%).
-
Total yield : 45% (over three steps).
One-Pot Biomimetic Approach
Combining Search Result and Search Result :
-
Asymmetric hydrogenation of 2-aminochalcone to tetrahydroquinoline.
-
In situ alkylation and etherification using photoredox catalysis.
Reaction Optimization Data
Table 1. Comparison of Key Methods
| Method | Steps | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization-Alkylation | 3 | Meldrum’s acid, K₂CO₃ | 45 | 98 |
| Biomimetic Reduction | 2 | Ru catalyst, HE | 52 | 95 |
| Mitsunobu Etherification | 3 | DEAD, PPh₃ | 82 | 99 |
Challenges and Solutions
Regioselectivity in Etherification
Purification of Polar Intermediates
-
Issue : Acetic acid derivative solubility in aqueous media.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the oxo group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the quinoline ring.
Hydrolysis: Breakdown of the ether or ester linkages under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a quinoline derivative. Its molecular formula is , with a molecular weight of approximately 235.26 g/mol. The presence of the quinoline ring system is significant as it contributes to the biological activity of the compound.
Anticancer Activity
Research indicates that compounds similar to (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Studies
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies suggest that similar compounds can protect neuronal cells from oxidative stress and excitotoxicity .
Case Study: Neuroprotection in Parkinson's Disease Models
In a recent study involving animal models of Parkinson's disease, administration of quinoline derivatives led to a marked improvement in motor function and a reduction in neuroinflammation .
Table 2: Neuroprotective Studies Overview
| Study Reference | Model Used | Treatment Duration | Key Findings |
|---|---|---|---|
| Rat Model | 4 weeks | Improved motor function; reduced neuroinflammation | |
| Mouse Model | 6 weeks | Decreased oxidative stress markers |
Anti-inflammatory Properties
The compound's anti-inflammatory effects are also noteworthy. Research indicates that quinoline derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .
Table 3: Anti-inflammatory Activity Summary
Mechanism of Action
The mechanism of action of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, proteins, or cell membranes, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
2-oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS 1152495-52-7)
- Structure: Shares the 2-oxo-tetrahydroquinoline core and a 6-position acetic acid group but lacks the cyclopropylmethyl substituent on nitrogen .
- Molecular Formula: C₁₁H₉NO₄ (MW 219.2 g/mol).
- Key Differences :
- The absence of the cyclopropylmethyl group reduces steric hindrance and lipophilicity compared to the target compound.
- The acetic acid moiety is directly bonded to the aromatic ring via a carbonyl group, whereas the target compound links it via an ether oxygen.
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (CAS 61164-72-5)
- Structure: Contains a 2-oxo-tetrahydroquinoline core with a methyl ester at position 3 (similarity score: 0.77) .
- Key Differences: Ester group instead of acetic acid, affecting solubility and bioavailability (ester may act as a prodrug). Substituent position (3 vs.
Functional Group Modifications
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (CAS 5382-49-0)
- Structure: Tetrahydroquinoline core with a carboxylic acid group at position 6 (similarity score: 0.74) .
- Key Differences :
- Lacks the 2-oxo group and cyclopropylmethyl substituent.
- Carboxylic acid at position 6 (vs. oxy-acetic acid) may reduce hydrogen-bonding capacity due to shorter side-chain length.
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives
- Structure: 4-Oxo-1,4-dihydroquinoline core with pentyl and carboxamide substituents .
- Key Differences: The 4-oxo group (vs. 2-oxo) alters ring conjugation and electronic properties. Carboxamide group introduces hydrogen-bond donor/acceptor capabilities distinct from acetic acid.
Physicochemical and Pharmacological Implications
- Cyclopropylmethyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
- Oxy-Acetic Acid vs. Ester/Carboxylic Acid : The ether linkage in the target compound may improve membrane permeability relative to carboxylic acids while retaining solubility .
Biological Activity
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 233.26 g/mol
- IUPAC Name : (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown promising results in modulating the activity of enzymes and receptors associated with inflammatory responses and cancer progression.
Key Mechanisms:
- Inhibition of Phosphodiesterases : The compound has been reported to inhibit specific phosphodiesterases (PDEs), which play a critical role in regulating intracellular cAMP levels. This inhibition can lead to enhanced signaling through pathways that promote cell survival and reduce inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
- Modulation of Cell Cycle : Research indicates that it may interfere with cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis .
Pharmacological Profiles
The following table summarizes the pharmacological profiles and biological activities observed in various studies:
Case Studies
- Anti-inflammatory Effects : In a study involving rat models of arthritis, the compound demonstrated significant anti-inflammatory effects by lowering markers such as TNF-alpha and IL-6. This suggests potential use in treating chronic inflammatory conditions .
- Cancer Therapeutics : A series of experiments on various cancer cell lines showed that the compound effectively inhibited proliferation and induced apoptosis. For instance, it was particularly effective against MDA-MB-231 breast cancer cells, demonstrating selective cytotoxicity without affecting normal cells .
- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative damage during ischemic events. It enhances mitochondrial function and reduces reactive oxygen species (ROS) generation under stress conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic or basic conditions .
- Step 2 : Introduction of the cyclopropylmethyl group via alkylation or nucleophilic substitution at the 1-position of the quinoline ring .
- Step 3 : Attachment of the oxy-acetic acid moiety at the 6-position through etherification or Mitsunobu reactions .
Key intermediates include the tetrahydroquinoline backbone and functionalized precursors for cyclopropylmethylation. Monitoring with TLC and NMR is critical for purity .
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the cyclopropylmethyl group, oxo group, and acetic acid moiety. Aromatic protons in the quinoline ring appear as distinct multiplets (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ at m/z 318.3) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and O–H bonds (carboxylic acid at ~2500–3300 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Quinoline derivatives often target enzymes (e.g., kinases, oxidoreductases) or receptors (e.g., G-protein-coupled receptors). For this compound:
- Enzyme Inhibition : The oxo group may interact with catalytic residues in enzymes, as seen in tetrahydroquinoline-based kinase inhibitors .
- Receptor Modulation : The cyclopropylmethyl group could enhance lipophilicity, promoting membrane penetration for receptor binding .
Preliminary assays using fluorescence polarization or surface plasmon resonance (SPR) are recommended to validate targets .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Reaction Conditions :
| Step | Parameter | Optimization Strategy |
|---|---|---|
| Cyclization | Solvent | Use polar aprotic solvents (e.g., DMF) to stabilize intermediates |
| Alkylation | Temperature | Reduce to 0–5°C to minimize side reactions |
| Etherification | Catalyst | Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) |
- Workup : Use column chromatography with gradient elution (hexane/EtOAc) to isolate intermediates. Purity >95% is achievable with iterative recrystallization .
Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate overlapping proton signals with carbon shifts (e.g., distinguishing quinoline C4/C6 carbons) .
- Isotopic Labeling : Introduce deuterium at the cyclopropylmethyl group to simplify splitting patterns .
- Comparative Analysis : Cross-reference with analogs like 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid, where resolved signals are documented .
Q. What methodologies are used to study its interaction with biological targets at the molecular level?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with enzymes like AMPA receptors. The oxo group may form hydrogen bonds with Arg/Lys residues .
- In Vitro Assays : Measure IC50 values via fluorescence-based enzyme inhibition assays. For example, monitor NADPH depletion in oxidoreductase activity .
- Structure-Activity Relationship (SAR) : Modify the cyclopropylmethyl or acetic acid group and compare bioactivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) across studies .
- Meta-Analysis : Compare data from analogs like 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, noting that substituent position drastically alters activity .
- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if conflicting results arise .
Analytical Workflow Recommendations
Q. What is a robust workflow for purity assessment and quantification?
- Methodological Answer :
- Step 1 : HPLC with a C18 column (gradient: 10–90% acetonitrile in H2O + 0.1% TFA). Retention time ~12.5 min .
- Step 2 : Elemental analysis to confirm C, H, N content (theoretical: C 64.3%, H 5.7%, N 4.4%) .
- Step 3 : X-ray crystallography for absolute configuration verification, if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
